5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a cyclobutyl ring attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with chloromethyl isocyanate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different functional groups. Reduction reactions can modify the cyclobutyl ring or the oxadiazole ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, cyclobutyl derivatives, and complex heterocyclic compounds. These products can have diverse applications depending on their functional groups and structural properties.
Scientific Research Applications
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can result in antimicrobial, anticancer, or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZZVBQASSARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221278-57-4 |
Source
|
Record name | 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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